

"Ethyl 3-amino-3-oxopropanoate" CAS number and molecular formula

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Compound of Interest

Compound Name: Ethyl 3-amino-3-oxopropanoate

Cat. No.: B1267595

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In-depth Technical Guide: Ethyl 3-amino-3-oxopropanoate

CAS Number: 7597-56-0 Molecular Formula: $C_5H_9NO_3$

This technical guide provides a comprehensive overview of **Ethyl 3-amino-3-oxopropanoate**, a valuable building block in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive heterocyclic compounds.

Chemical and Physical Properties

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a bifunctional molecule featuring both an ester and an amide group. This structure imparts a unique reactivity profile, making it a versatile intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Weight	131.13 g/mol	[1]
Appearance	White solid	[]
Melting Point	47-50 °C	[]
Boiling Point (Predicted)	265.6 ± 23.0 °C	[]
Density (Predicted)	1.136 ± 0.06 g/cm ³	[]
SMILES	CCOC(=O)CC(=O)N	[2]
InChIKey	UVSPVEYCSVXYBB-UHFFFAOYSA-N	[]

Synthesis and Reactivity

The synthesis of **Ethyl 3-amino-3-oxopropanoate** can be achieved through several established chemical routes. One common approach involves the partial ammonolysis of diethyl malonate. The presence of both a nucleophilic amine and an electrophilic ester in the same molecule allows it to be a key precursor in the synthesis of a variety of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of **Ethyl 3-amino-3-oxopropanoate** is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. Of particular note is its use in the preparation of pyrazole derivatives.

Experimental Protocols

Synthesis of 5-amino-1H-pyrazole-4-carboxylate derivatives

The reaction of β -ketoesters, such as **Ethyl 3-amino-3-oxopropanoate**, with hydrazine is a well-established method for the synthesis of pyrazoles. The following is a general procedure for this type of transformation.

Materials:

- **Ethyl 3-amino-3-oxopropanoate**
- Hydrazine hydrate
- Ethanol (anhydrous)
- Glacial acetic acid (optional, as catalyst)

Procedure:

- Dissolve **Ethyl 3-amino-3-oxopropanoate** (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- To this solution, add hydrazine hydrate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
- The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired pyrazole derivative.

Biological Significance and Potential Therapeutic Applications

While **Ethyl 3-amino-3-oxopropanoate** itself has not been extensively studied for its biological activity, its derivatives, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas. These derivatives have been reported to possess anti-inflammatory and antiviral properties.

Anti-inflammatory Activity of Derivatives

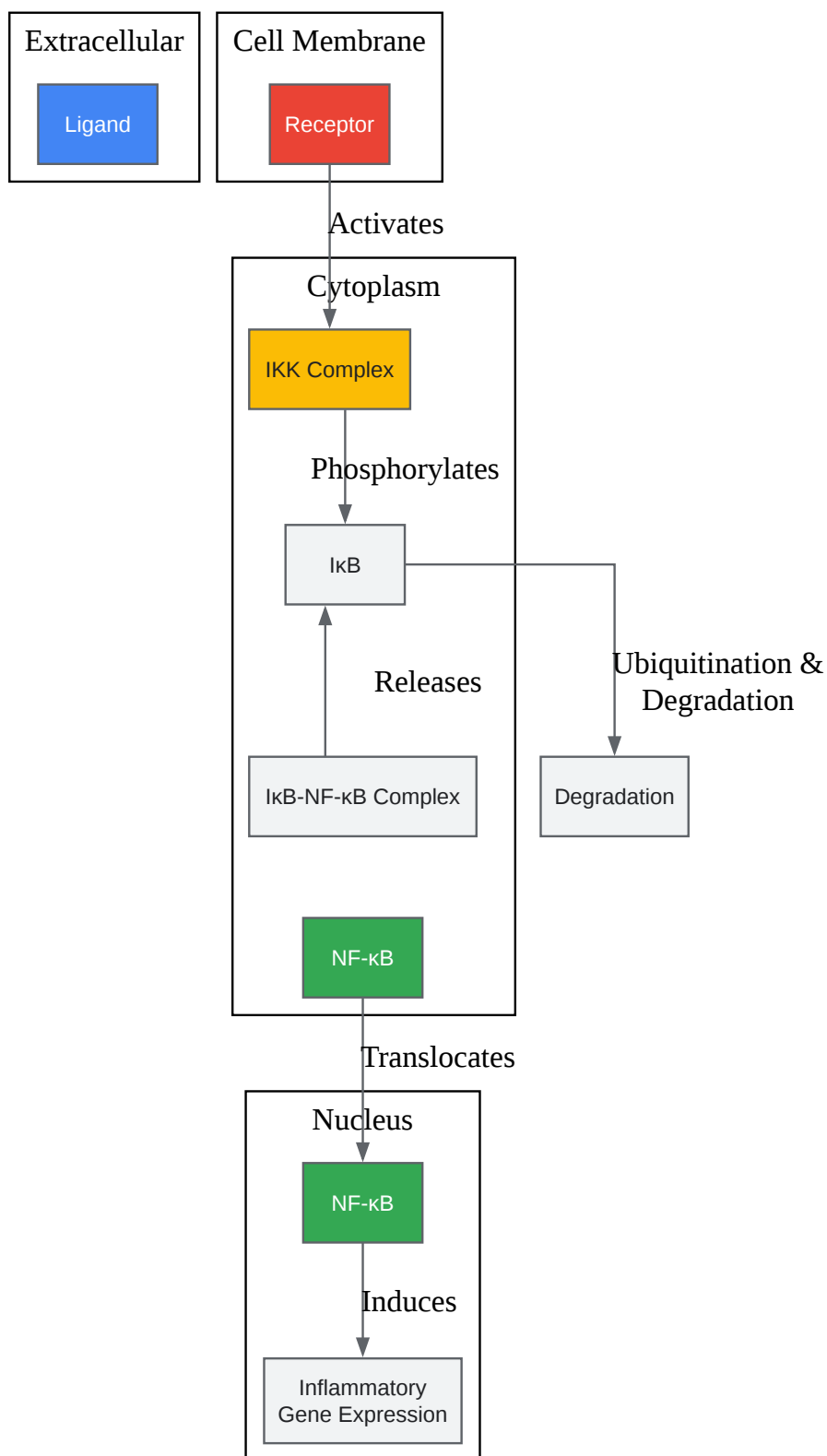
Derivatives of **Ethyl 3-amino-3-oxopropanoate** have been investigated for their potential to modulate inflammatory responses. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antiviral Activity of Derivatives

Certain heterocyclic derivatives of **Ethyl 3-amino-3-oxopropanoate** have demonstrated antiviral activity. The proposed mechanism for some of these compounds involves the induction of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway, which is a protective mechanism against oxidative stress and has been implicated in the host's response to viral infections.

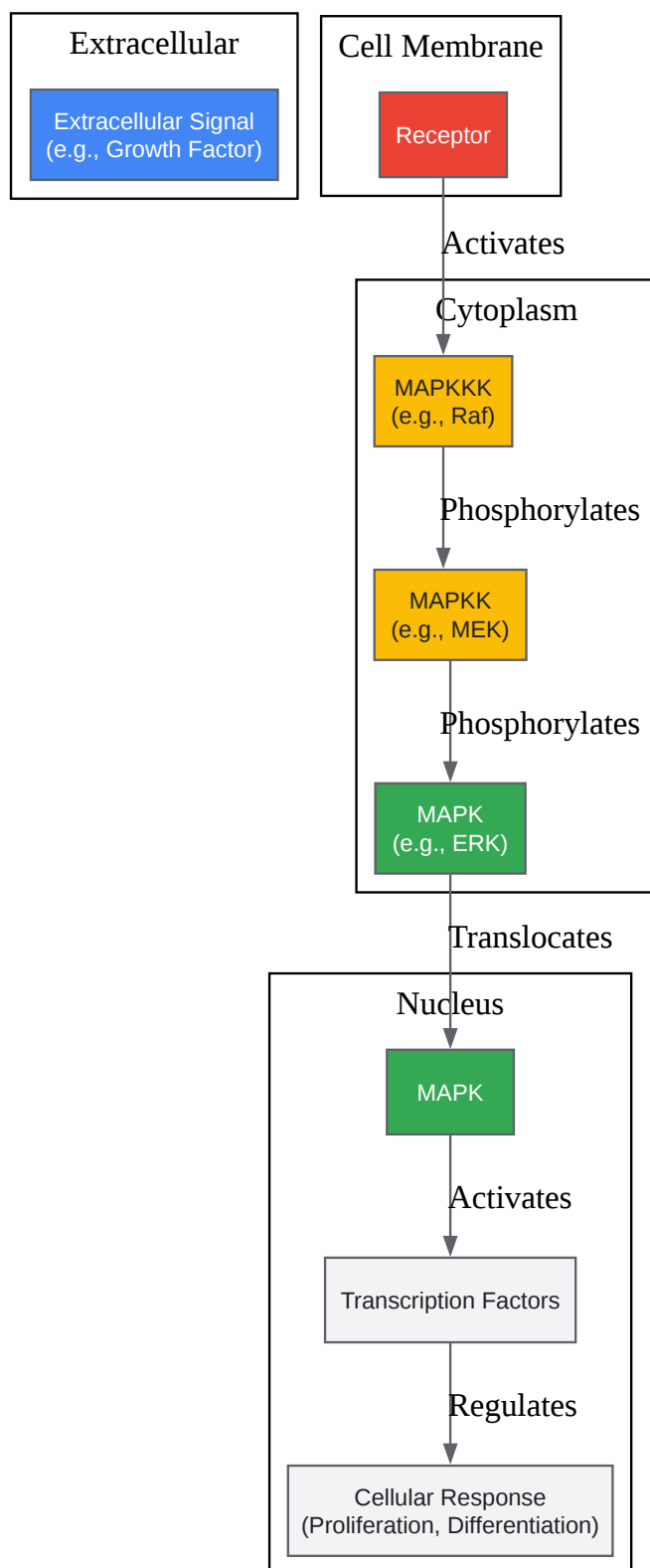
Signaling Pathways

The following diagrams illustrate the general signaling pathways that have been associated with the biological activities of some derivatives of **Ethyl 3-amino-3-oxopropanoate**.



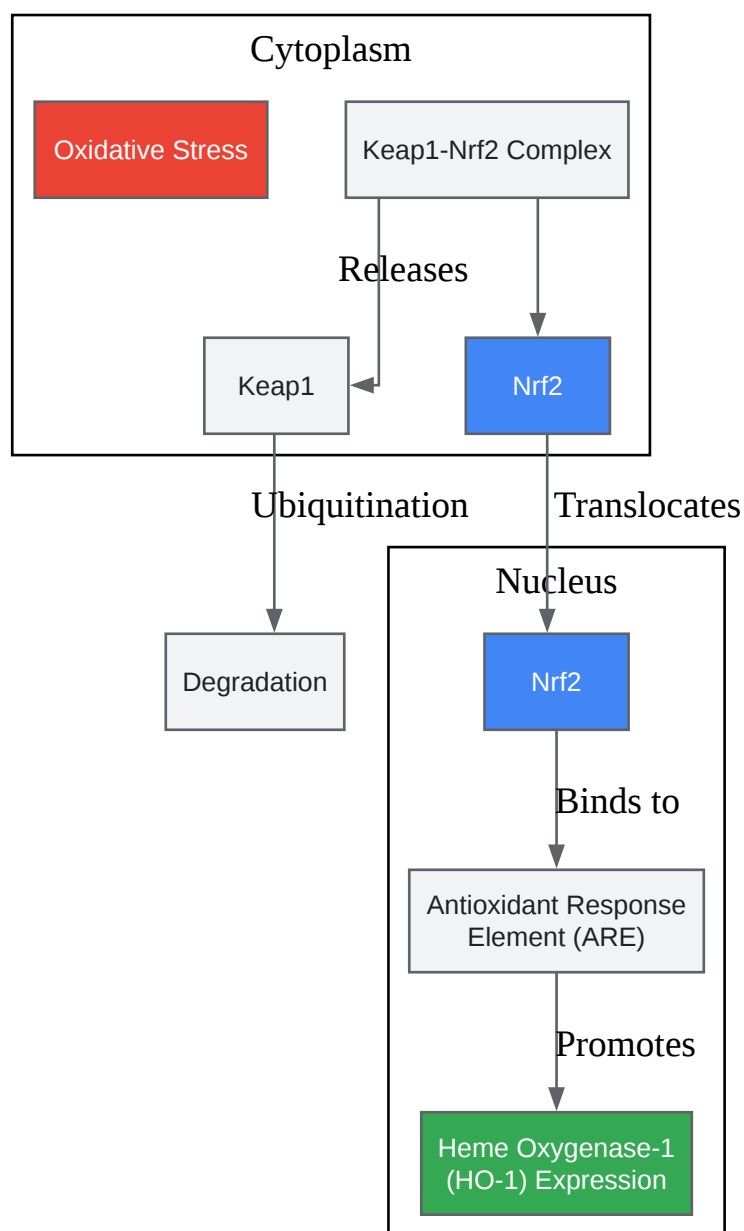
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Caption: A simplified diagram of the canonical NF- κ B signaling pathway.



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Caption: A generalized overview of a Mitogen-Activated Protein Kinase (MAPK) cascade.



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Caption: The Nrf2-mediated induction of Heme Oxygenase-1 (HO-1) in response to oxidative stress.

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